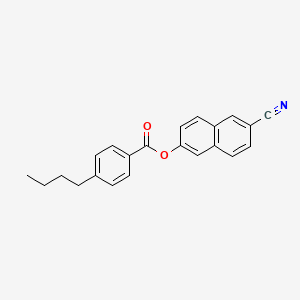

(6-cyanonaphthalen-2-yl) 4-butylbenzoate

Description

(6-Cyanonaphthalen-2-yl) 4-butylbenzoate is a liquid crystalline compound characterized by a naphthalene core substituted with a cyano group at the 6-position and a 4-butylbenzoate ester at the 2-position. Its molecular structure combines a rigid aromatic system with a flexible alkyl chain, a design principle common in liquid crystals to balance anisotropic polarizability (dielectric anisotropy) and mesophase stability . The cyano group (-CN) contributes a strong dipole moment aligned along the molecular short axis, enhancing dielectric anisotropy, while the butyl chain modulates intermolecular interactions and phase behavior .

This compound is synthesized via esterification of 4-butylbenzoic acid with 6-cyanonaphthalen-2-ol, typically using coupling agents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane . Its liquid crystalline properties, including nematic phase stability and thermal transitions, make it relevant for electro-optical applications such as displays and sensors .

Properties

CAS No. |

62622-34-8 |

|---|---|

Molecular Formula |

C22H19NO2 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(6-cyanonaphthalen-2-yl) 4-butylbenzoate |

InChI |

InChI=1S/C22H19NO2/c1-2-3-4-16-5-8-18(9-6-16)22(24)25-21-12-11-19-13-17(15-23)7-10-20(19)14-21/h5-14H,2-4H2,1H3 |

InChI Key |

PJNTYQMMVSQSSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-cyanonaphthalen-2-yl) 4-butylbenzoate typically involves the esterification of 6-cyanonaphthalene-2-ol with 4-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(6-cyanonaphthalen-2-yl) 4-butylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(6-cyanonaphthalen-2-yl) 4-butylbenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-cyanonaphthalen-2-yl) 4-butylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (6-cyanonaphthalen-2-yl) 4-butylbenzoate with analogous derivatives, focusing on structural variations, phase behavior, and functional properties.

Structural and Functional Insights

Alkyl Chain Length: The hexyl derivative (C₆H₁₃) exhibits similar thermal transitions to the butyl analogue (C₄H₉) but with slightly enhanced mesophase stability due to stronger van der Waals interactions . In contrast, 4'-cyanophenyl 4-butylbenzoate (non-naphthalene core) shows lower transition temperatures, highlighting the role of the naphthalene core in stabilizing higher-temperature mesophases .

Substituent Polarity :

- The benzyloxy derivative (-OCH₂C₆H₅) lacks liquid crystallinity under tested conditions, likely due to steric hindrance from the bulky benzyl group disrupting molecular alignment . This contrasts with the butyl and hexyl analogues, where linear alkyl chains promote ordered packing.

Crystal Packing and Hydrogen Bonding: Weak C–H⋯O hydrogen bonds and C–H⋯π interactions dominate the crystal packing of (6-cyanonaphthalen-2-yl) 4-hexylbenzoate, forming chains along the b-axis . Similar interactions are expected in the butyl analogue, but shorter alkyl chains may reduce interdigitation and alter solubility.

Synthetic Accessibility :

- The butyl and hexyl derivatives are synthesized in high yields (>70%) via esterification, while the benzyloxy variant requires additional protection/deprotection steps, reducing practicality for large-scale applications .

Research Implications and Industrial Relevance

- Dielectric Anisotropy: The cyano-naphthalene core provides superior dielectric anisotropy (Δε > 10) compared to phenyl-based analogues (Δε ~5–7), making it ideal for fast-switching LC displays .

- Thermal Stability: The high nematic-isotropic transition temperature (~411 K) of this compound supports its use in high-temperature environments, though hexyl derivatives may offer marginal improvements in lifetime .

- Drug Design : The benzyloxy variant’s crystalline structure and Hirshfeld surface data (e.g., π-stacking parameters) are valuable for designing bioactive molecules with optimized solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.